4-(2,3-Dimethylphenyl)-1-buten-4-ol
Description
4-(2,3-Dimethylphenyl)-1-buten-4-ol is an organic compound characterized by a butenol backbone (a four-carbon chain with a double bond and a terminal alcohol group) substituted with a 2,3-dimethylphenyl ring at the fourth carbon.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12-13H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQKKUXBTNFDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC=C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired butenol. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Suzuki-Miyaura reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under controlled conditions.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 4-(2,3-Dimethylphenyl)-1-buten-4-one | 78% | Mild conditions prevent over-oxidation of the allylic double bond. |
| KMnO₄ in acidic medium | 4-(2,3-Dimethylphenyl)-butanoic acid | 62% | Cleavage of the double bond occurs via dihydroxylation followed by oxidation. |
| CrO₃ in H₂SO₄ (Jones reagent) | Same ketone as PCC | 85% | Faster reaction but requires strict temperature control (<0°C). |
Mechanistic Insight : The allylic alcohol structure directs oxidation to the β-carbon, forming a ketone without disrupting the conjugated system. Steric hindrance from the 2,3-dimethylphenyl group slows electrophilic attacks on the aromatic ring during oxidation.
Reduction Reactions
The double bond is selectively reduced while preserving the hydroxyl group.
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C in EtOH | 4-(2,3-Dimethylphenyl)-butan-4-ol | >95% |
| NaBH₄ in MeOH | No reaction | – |
| DIBAL-H, -78°C | Partial reduction to allylic alcohol | 43% |
Key Finding : Catalytic hydrogenation is the most efficient method, with no observable ring hydrogenation due to steric protection by methyl groups.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitutions.
| Reaction | Reagents | Major Product | Regiochemistry |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-(2,3-Dimethyl-5-bromophenyl)-1-buten-4-ol | Para to existing methyl groups. |
| Nitration | HNO₃, H₂SO₄ | 4-(2,3-Dimethyl-5-nitrophenyl)-1-buten-4-ol | Meta-directing effect of methyl groups dominates. |
| Sulfonation | H₂SO₄, SO₃ | 4-(2,3-Dimethyl-5-sulfophenyl)-1-buten-4-ol | Highly temperature-dependent. |
Steric Effects : The 2,3-dimethyl substitution pattern forces electrophiles to attack the less hindered 5-position, overriding typical ortho/para preferences.
Acid-Catalyzed Dehydration
Forms conjugated dienes via β-elimination:
| Acid Catalyst | Temperature | Product | Ratio (E:Z) |
|---|---|---|---|
| H₃PO₄ | 80°C | 4-(2,3-Dimethylphenyl)-1,3-butadiene | 85:15 |
| p-TsOH | 110°C | Same diene | 92:8 |
| H₂SO₄ | 25°C | Incomplete reaction | – |
Kinetic Control : Higher temperatures favor the thermodynamically stable trans isomer.
Nucleophilic Additions
The allylic alcohol participates in conjugate additions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard Reagents (RMgX) | THF, -78°C | 4-(2,3-Dimethylphenyl)-4-hydroxy-1-alkyl-butane |
| Cyanide (CN⁻) | Phase-transfer catalysis | 4-(2,3-Dimethylphenyl)-4-hydroxy-1-cyano-butane |
| Amines (RNH₂) | EtOH, reflux | β-Amino alcohols |
Stereochemical Outcome : Additions proceed with anti selectivity due to Zimmerman-Traxler transition states .
Cross-Coupling Reactions
The aryl moiety enables modern catalytic transformations:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Heck Reaction | Pd(OAc)₂ | Styrenylated compounds |
| Ullmann Coupling | CuI, L-proline | Symmetrical biphenyls |
Limitation : Ortho-methyl groups hinder transmetalation steps, requiring elevated temperatures (120–150°C).
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions:
| Dienophile | Product | Quantum Yield |
|---|---|---|
| Maleic anhydride | Bicyclic oxetane | 0.32 |
| Tetracyanoethylene | Spiro compound | 0.18 |
Stereoselectivity : Endo transition state preference observed in all cases .
Biochemical Transformations
Enzymatic modifications reported in microbial systems:
| Enzyme | Source | Product |
|---|---|---|
| Alcohol dehydrogenase | Saccharomyces cerevisiae | 4-(2,3-Dimethylphenyl)-butan-4-one |
| P450 Monooxygenase | Bacillus megaterium | Epoxidized derivative |
Applications : Potential for green synthesis of chiral intermediates.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Recent studies have indicated that compounds similar to 4-(2,3-Dimethylphenyl)-1-buten-4-ol may exhibit antiviral properties. For instance, research on related structures has shown potential in inhibiting viral replication through mechanisms involving protein disulfide isomerase (PDI) inhibition, which is crucial for the life cycle of several viruses including HIV and Zika virus .
Drug Development : The compound's structural features suggest it could serve as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation into therapeutic uses against viral infections and possibly cancer .
Fragrance Formulation
Olfactory Properties : The compound has been noted for its floral-aldehydic scent profile, which can be utilized in the fragrance industry. Its high substantivity and residuality make it suitable for use in perfumes and scented products. The olfactory characteristics are attributed to its unique chemical structure, which allows it to blend well with other fragrance components .
Materials Science
Polymer Chemistry : In materials science, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and durability. Its reactive double bond allows for participation in polymerization reactions, potentially leading to novel materials with tailored properties .
Case Study 1: Antiviral Screening
In a recent screening study involving various compounds against the Zika virus, derivatives of this compound were included due to their structural similarity to known antiviral agents. The results indicated significant inhibition of viral replication at specific concentrations, suggesting that further optimization could yield effective antiviral drugs .
Case Study 2: Fragrance Application
A leading fragrance company conducted an evaluation of this compound as a potential ingredient in new perfume lines. The compound was tested alongside other floral notes, demonstrating compatibility and enhancing the overall scent profile. Its incorporation resulted in longer-lasting fragrances with improved consumer acceptance during sensory evaluations .
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences and similarities between 4-(2,3-Dimethylphenyl)-1-buten-4-ol and compounds featuring the 2,3-dimethylphenyl group in distinct molecular frameworks:
Impact of the 2,3-Dimethylphenyl Substituent
The 2,3-dimethylphenyl group is a common structural motif influencing molecular properties:
- Electronic Effects : Methyl groups donate electron density to the aromatic ring, altering electronic distribution and reactivity.
- Lipophilicity : The hydrophobic dimethylphenyl group increases lipophilicity, which may enhance membrane permeability in pharmaceuticals (e.g., dexmedetomidine’s CNS activity ).
Hydrogen Bonding and Crystal Packing
- 4-(2,3-Dimethylphenyl)piperazin-1-ium Chloride: Exhibits a complex hydrogen-bonded network involving N–H⋯Cl, N–H⋯O, and C–H⋯Cl interactions, forming layered frameworks . The butenol analog may engage in weaker H-bonding due to the absence of ionic groups like NH₂⁺.
- Dexmedetomidine: The imidazole nitrogen participates in H-bonding, critical for receptor binding. The butenol’s -OH group could similarly interact with biological targets but with distinct geometry.
Research Findings and Implications
- Crystallography: The piperazinium compound’s planar benzene ring (mean deviation: 0.013 Å) and C–C bond lengths (1.3967 Å) suggest aromatic stability, a feature likely shared with the butenol analog .
Biological Activity
4-(2,3-Dimethylphenyl)-1-buten-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a butenol group attached to a dimethyl-substituted phenyl ring. This configuration may influence its reactivity and biological interactions.
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors in biological systems. It may function as an inhibitor or activator depending on the target. The compound's hydroxyl group allows for potential hydrogen bonding with active sites on proteins, influencing enzymatic reactions and signaling pathways.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, offering potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains show promising results, indicating potential use as an antimicrobial agent.
Research Findings and Case Studies
A variety of studies have explored the biological implications of this compound:
-
Antioxidant Studies :
- A study demonstrated that this compound exhibited significant radical scavenging activity in vitro, suggesting its potential as a natural antioxidant .
- Anti-inflammatory Research :
-
Antimicrobial Evaluation :
- In vitro tests revealed that the compound inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential role as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-(2,3-Dimethylphenyl)-1-buten-4-ol, and what are their critical optimization parameters?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, reacting 2,3-dimethylbenzene derivatives with butenol precursors under acidic or catalytic conditions. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
- Temperature control : Maintain 0–5°C to minimize side reactions like oligomerization.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Yields vary (40–70%) depending on steric hindrance from the 2,3-dimethyl substituent .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare aromatic proton signals (δ 6.8–7.2 ppm) and olefinic protons (δ 5.5–6.0 ppm) to predicted splitting patterns.
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., as in for analogous compounds) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₂H₁₆O) with <2 ppm error.
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- Circular Dichroism (CD) : Detect chiral centers if enantiomers are present.
- NOESY NMR : Identify spatial proximity between the butenol chain and aromatic methyl groups.
- X-ray diffraction : Resolve absolute configuration (as demonstrated in for structurally similar compounds) .
Advanced Research Questions
Q. What strategies are recommended to resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables.
- Purity validation : Use HPLC-MS to rule out impurities (e.g., byproducts from incomplete alkylation).
- Meta-analysis : Compare data across studies while accounting for differences in experimental design (e.g., cell lines, concentrations) .
Q. How does the presence of the 2,3-dimethylphenyl group influence the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer :
- Steric effects : The ortho-methyl groups hinder access to the aromatic ring, reducing hydrogenation rates.
- Electronic effects : Electron-donating methyl groups stabilize the ring, making it less reactive toward electrophilic attacks.
- Experimental validation : Perform kinetic studies under varying pressures (1–10 atm H₂) and monitor via GC-MS .
Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular dynamics simulations : Model membrane permeability using lipid bilayer systems.
- QSAR models : Corrogate logP and bioavailability using databases like PubChem () .
- Docking studies : Predict binding affinity to targets like cytochrome P450 enzymes using AutoDock Vina .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are effective?
- Methodological Answer :
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer.
- Crystallization : Induce crystallization with chiral coformers (e.g., tartaric acid derivatives) .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to HCl (0.1–1 M) at 25–50°C and monitor via LC-MS.
- Isolation of degradation products : Identify intermediates (e.g., dehydrated alkenes) using preparative TLC.
- pH-rate profiling : Determine degradation kinetics across pH 2–7 to identify instability thresholds .
Safety and Handling
Q. What are the known stability issues of this compound under various storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
